molecular formula C17H24N2O3S B7129018 Phenyl-(1-piperidin-1-ylsulfonylpiperidin-4-yl)methanone

Phenyl-(1-piperidin-1-ylsulfonylpiperidin-4-yl)methanone

Cat. No.: B7129018
M. Wt: 336.5 g/mol
InChI Key: ZUHMHTNPBBCLCL-UHFFFAOYSA-N
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Description

Phenyl-(1-piperidin-1-ylsulfonylpiperidin-4-yl)methanone is a complex organic compound that features a phenyl group attached to a piperidine ring, which is further connected to a sulfonyl group and another piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-(1-piperidin-1-ylsulfonylpiperidin-4-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Phenyl-(1-piperidin-1-ylsulfonylpiperidin-4-yl)methanone undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Secondary amines.

    Substitution: Corresponding substituted derivatives with amines or thiols.

Scientific Research Applications

Phenyl-(1-piperidin-1-ylsulfonylpiperidin-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl-(1-piperidin-1-ylsulfonylpiperidin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylsulfonylpiperazine: Similar structure but with a piperazine ring instead of piperidine.

    Phenylsulfonylpyrrolidine: Contains a pyrrolidine ring instead of piperidine.

    Phenylsulfonylmorpholine: Features a morpholine ring instead of piperidine.

Uniqueness

Phenyl-(1-piperidin-1-ylsulfonylpiperidin-4-yl)methanone is unique due to its dual piperidine rings connected via a sulfonyl group, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

phenyl-(1-piperidin-1-ylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-17(15-7-3-1-4-8-15)16-9-13-19(14-10-16)23(21,22)18-11-5-2-6-12-18/h1,3-4,7-8,16H,2,5-6,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHMHTNPBBCLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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